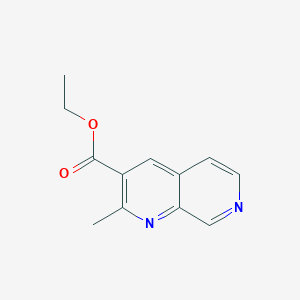
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are fused heterocyclic aromatic compounds containing nitrogen atoms in their ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the cyclization of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl3). This reaction typically yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates with a yield of 56-80%.
Industrial Production Methods: On an industrial scale, the synthesis may involve more optimized and scalable processes, often using continuous flow chemistry to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides and amines can be introduced using various reagents and conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and amides.
科学的研究の応用
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.
類似化合物との比較
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
2-methyl-3-methoxy-1,5-naphthyridine
特性
CAS番号 |
55234-62-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
ethyl 2-methyl-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-4-5-13-7-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |
InChIキー |
XROZBOXNOVYFTG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2C=NC=CC2=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



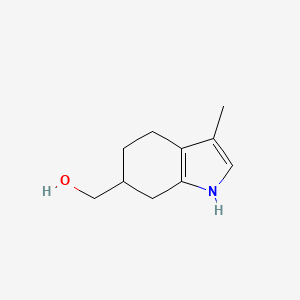
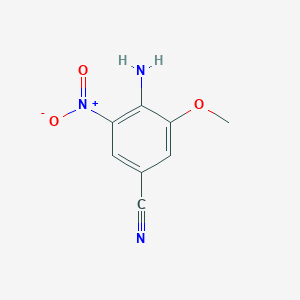

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
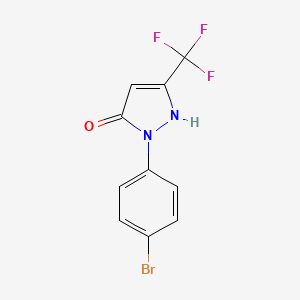

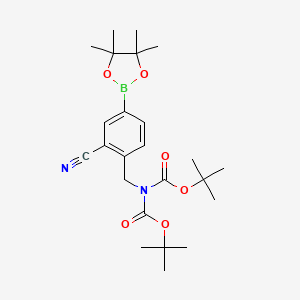
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)

![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)
